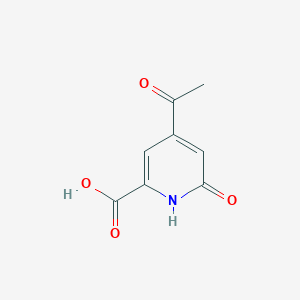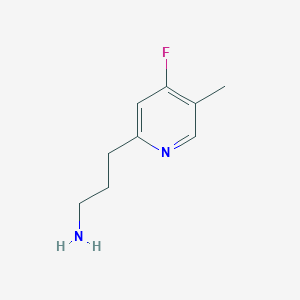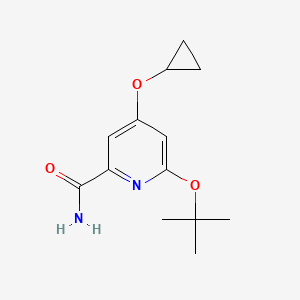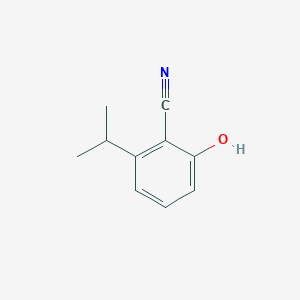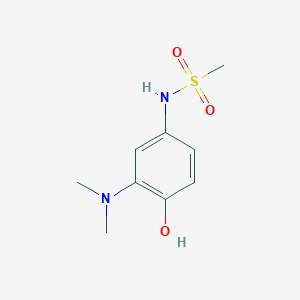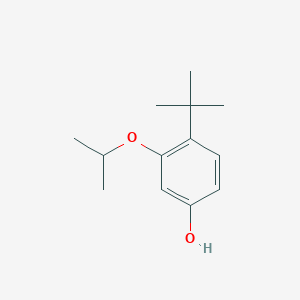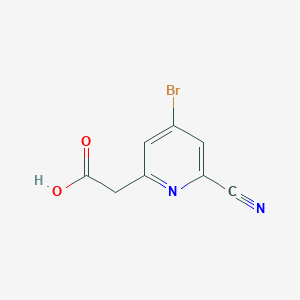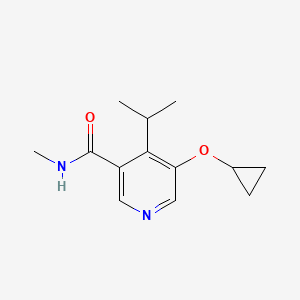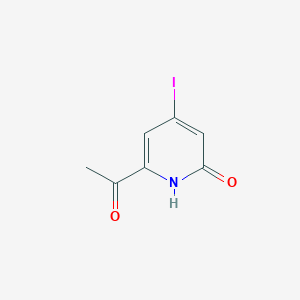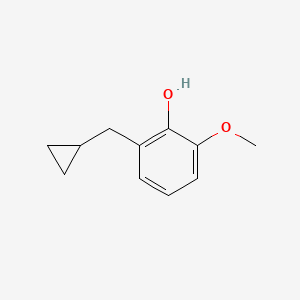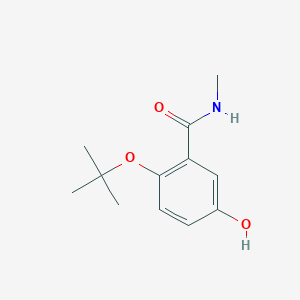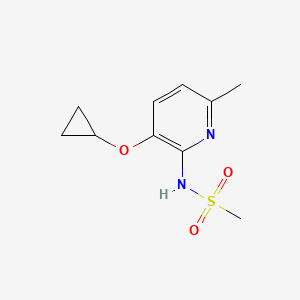
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropoxy group attached to a methylpyridine ring, which is further connected to a methanesulfonamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of 3-cyclopropoxy-6-methylpyridine with a suitable boron reagent under palladium catalysis . The resulting intermediate is then subjected to sulfonamide formation using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be fine-tuned to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide has found applications in several scientific research areas:
作用機序
The mechanism of action of N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide: This compound features a similar pyridine ring but with different substituents, leading to distinct chemical and biological properties.
Tris(6-methylpyridin-2-yl)phosphine selenide: Another compound with a 6-methylpyridine ring, but with a phosphine selenide group, used in different applications.
Uniqueness
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide stands out due to the presence of the cyclopropoxy group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new molecules with specific desired properties.
特性
分子式 |
C10H14N2O3S |
|---|---|
分子量 |
242.30 g/mol |
IUPAC名 |
N-(3-cyclopropyloxy-6-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7-3-6-9(15-8-4-5-8)10(11-7)12-16(2,13)14/h3,6,8H,4-5H2,1-2H3,(H,11,12) |
InChIキー |
XOVRQIAQPFEDHL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


